3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide
Description
3,3-Dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide featuring a bicyclo[2.2.1]heptane core with a 3,3-dimethyl-2-oxo substituent and a 2,2,6,6-tetramethylpiperidine moiety attached via the carboxamide group.
Properties
IUPAC Name |
3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-16(2)10-13(11-17(3,4)21-16)20-15(23)19-8-7-12(9-19)18(5,6)14(19)22/h12-13,21H,7-11H2,1-6H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDKDSEHNRTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2)C(C3=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Heptane Core: The initial step often involves the Diels-Alder reaction between a suitable diene and dienophile to form the bicyclo[2.2.1]heptane structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the bicyclic core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly significant in medicinal chemistry.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents or in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites, while the bicyclic core provides structural rigidity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Bicyclo[2.2.1]heptane Derivatives
- 3,3-Dimethyl-2-methylene-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide (): Structural Difference: Replaces the 2-oxo group with a methylene moiety and substitutes the tetramethylpiperidine with a pyridinylmethyl group.
N-Phenyl Derivative (CAS 622361-48-2, ) :
- Structural Difference : Features a phenyl group instead of the tetramethylpiperidine.
- Impact : The phenyl group lacks the basicity of the piperidine, likely reducing solubility in acidic environments but increasing lipophilicity.
Bicyclo[2.1.1]hexane Analogs
- 6-Bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide (): Structural Difference: Smaller bicyclo[2.1.1]hexane core with bromine and dibromomethyl substituents.
Substituent Effects on the Piperidine Group
2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine () :
- Application : Used as an epoxy resin hardener, highlighting the role of tetramethylpiperidine in enhancing thermal and oxidative stability.
- Comparison : The target compound’s piperidine group may similarly confer stability but within a carboxamide framework, suggesting divergent applications (e.g., pharmaceuticals vs. polymers).
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride () :
- Structural Feature : Shares the tetramethylpiperidine motif but as an acetic acid derivative.
- Impact : The carboxylic acid group increases hydrophilicity, contrasting with the carboxamide’s balance of lipophilicity and hydrogen-bonding capacity.
Carboxamide Group Modifications
- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (): Structural Difference: Naphthyridine core with adamantyl and pentyl substituents.
- N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide (): Structural Feature: Chromene carboxamide with a benzylpiperidine substituent.
Research Implications
- Medicinal Chemistry : The tetramethylpiperidine group in the target compound may enhance metabolic stability compared to phenyl or pyridinylmethyl analogs, as hindered amines resist oxidative degradation .
- Materials Science : Analogous piperidine-containing compounds (e.g., epoxy hardeners in ) suggest the target compound could stabilize polymers against UV or thermal degradation .
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